1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9F3O. It features a cyclopropane ring substituted with a trifluoromethyl group and a phenyl group, making it a unique and interesting molecule in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a strong base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of intricate molecular architectures.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane ring and the electron-withdrawing trifluoromethyl group. These features make the compound highly reactive towards nucleophiles and electrophiles, enabling it to participate in various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound features a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: This compound has a cyclopentane ring instead of a cyclopropane ring, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring with a trifluoromethyl group and an aldehyde, making it a versatile and valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H9F3O |
---|---|
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(7-15)5-6-10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
BBXLFNDOOLUOAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C=O)C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.